1-((2-Bromophenyl)sulfonyl)piperidine

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building blocks

Ortho-brominated sulfonamide scaffold enables late-stage diversification for 5-HT6 antagonist libraries, bypassing de novo sulfonamide coupling for every analog. • Suzuki-Miyaura handle at ortho position preserves pharmacophore geometry validated in SUVN-502 (Ki=2.04 nM) • Unique steric/electronic environment differentiates from para/meta isomers for halogen-bond-driven target engagement • Compact ligand efficiency (MW 304.2, TPSA 46 Ų, 0 HBD) suits fragment-based screening. Bulk stock available for immediate shipment.

Molecular Formula C11H14BrNO2S
Molecular Weight 304.21 g/mol
CAS No. 951883-98-0
Cat. No. B1294172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-Bromophenyl)sulfonyl)piperidine
CAS951883-98-0
Molecular FormulaC11H14BrNO2S
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
InChIKeyQVJWVAUVIDEPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-((2-Bromophenyl)sulfonyl)piperidine (CAS 951883-98-0): Ortho-Brominated Arylsulfonyl Piperidine Building Block for CNS-Targeted Medicinal Chemistry


1-((2-Bromophenyl)sulfonyl)piperidine (CAS 951883-98-0) is an ortho-brominated N-arylsulfonyl piperidine with the molecular formula C₁₁H₁₄BrNO₂S and molecular weight 304.21 g/mol [1]. It features a sulfonamide linkage connecting a piperidine ring to a 2-bromophenyl group, placing the bromine substituent in the sterically and electronically distinctive ortho position relative to the sulfonyl attachment point . The compound is utilized primarily as a synthetic intermediate and chemical probe in medicinal chemistry, where the ortho-bromine atom serves dual roles as a synthetic handle for Pd-catalyzed cross-coupling reactions and as a potential halogen-bond donor in target engagement [2]. Its computed physicochemical profile includes XLogP3 of 2.6, a topological polar surface area of 46 Ų, and zero hydrogen bond donors, placing it within favorable drug-like property space [1].

1
Workflow
CNS medicinal chemistry building block with ortho-bromine synthetic handle for Pd-catalyzed cross-coupling diversification
2
Selection Context
Position-specific pharmacophore fragment; reported as core of clinical-stage 5-HT₆ antagonist SUVN-502
3
Property Fit
Computed XLogP3 2.6, TPSA 46 Ų, zero H-bond donors align with CNS drug-like space

Why 1-((2-Bromophenyl)sulfonyl)piperidine Cannot Be Replaced by Its Para or Meta Isomers: Position-Specific Reactivity and Pharmacophore Geometry


Positional isomerism around the phenyl ring of N-arylsulfonyl piperidines creates fundamentally non-interchangeable compounds. The ortho-bromine in 1-((2-bromophenyl)sulfonyl)piperidine imposes a unique steric environment and electronic polarization at the sulfonamide linkage that directly governs cross-coupling reactivity, halogen bonding geometry, and target binding conformation [1]. The para isomer (CAS 834-66-2) and meta isomer (CAS 871269-12-4) lack this steric compression and orient the bromine away from the sulfonyl-piperidine axis, precluding the intramolecular interactions that make the ortho isomer distinct for Pd-catalyzed transformations . In the context of 5-HT₆ receptor antagonist development, the 2-bromophenylsulfonyl motif was specifically selected over 3- and 4-substituted analogs during the optimization campaign that produced the clinical candidate SUVN-502 (Masupirdine), underscoring that the ortho-bromine geometry is pharmacophorically non-substitutable for achieving high-affinity target engagement (Ki = 2.04 nM) [2].

Position Para (834-66-2) and meta (871269-12-4) isomers orient bromine away from the sulfonamide, altering steric environment and coupling regioselectivity.
Pharmacophore 2-bromophenylsulfonyl motif was specifically retained over 3-bromo, 4-bromo, and des-bromo analogs during 5-HT₆ lead optimization; binding geometry may not transfer.
Halogen 2-Fluoro and 2-chloro analogs cannot replicate bromine's halogen-bond donor capacity; class-level evidence suggests weaker target engagement.

Quantitative Differentiation Evidence: 1-((2-Bromophenyl)sulfonyl)piperidine vs. Positional Isomers and Halogen Analogs


Ortho-Bromine Enables Pd-Catalyzed Cross-Coupling Reactivity Absent in Para and Meta Isomers

The ortho-bromine atom in 1-((2-bromophenyl)sulfonyl)piperidine is positioned for oxidative addition by Pd(0) catalysts in Suzuki-Miyaura cross-coupling reactions, enabling direct C–C bond formation at the phenyl ring to generate biaryl or aryl-heteroaryl derivatives for library synthesis . The para isomer (CAS 834-66-2) and meta isomer (CAS 871269-12-4) also contain a bromine atom capable of cross-coupling, but the para isomer's distal bromine position eliminates steric interactions with the sulfonamide that can influence regioselectivity in subsequent transformations. Critically, the ortho-bromine in 1-((2-bromophenyl)sulfonyl)piperidine was specifically retained through the medicinal chemistry optimization of 5-HT₆ antagonists, as the 2-bromo substitution pattern was found superior to 3-bromo, 4-bromo, and non-halogenated phenyl analogs for achieving high-affinity binding [1].

Ortho-Br Pd Coupling
Class-level inference
Ortho-bromine retained over 3-Br, 4-Br, des-Br in 5-HT₆ SAR
Synthetic utility context for Pd-catalyzed library diversification
Exact coupling yields vs. isomers not reported; class-level inference
Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building blocks

2-Bromophenylsulfonyl Motif is the Pharmacophoric Core of Clinical-Stage 5-HT₆ Antagonist SUVN-502 (Masupirdine)

The 2-bromophenylsulfonyl group constitutes the essential N-sulfonyl pharmacophore of SUVN-502 (Masupirdine), a clinical-stage 5-HT₆ receptor antagonist that progressed through Phase 2 trials for Alzheimer's disease [1]. SUVN-502 exhibits a Ki of 2.04 nM at human 5-HT₆R with selectivity demonstrated over >100 target sites including receptors, enzymes, ion channels, and transporters. In the SAR campaign that produced SUVN-502, the 2-bromophenylsulfonyl substitution was identified as optimal; replacement with 3-bromo, 4-bromo, 2-chloro, or unsubstituted phenyl sulfonyl groups resulted in reduced 5-HT₆ binding affinity, though exact comparative Ki values for each analog at the simple piperidine level were not reported in the available abstract or public domain [1]. The compound 1-((2-bromophenyl)sulfonyl)piperidine itself represents the minimal sulfonamide building block from which more elaborated 5-HT₆ ligands can be constructed.

5-HT₆ Pharmacophore Core
Cross-study comparable
SUVN-502 Ki = 2.04 nM; >100-fold selectivity over 5-HT₂A
Supports ortho-bromine pharmacophore selection in CNS programs
Direct Ki for minimal scaffold not reported; comparator Ki values require full-text review
5-HT₆ receptor Alzheimer's disease CNS drug discovery serotonin receptor antagonist

Physicochemical Property Differentiation: Ortho-Bromine Alters Lipophilicity and Polar Surface Area vs. Para Isomer

Computational predictions reveal measurable differences in key drug-likeness parameters between the ortho-bromo isomer and its regioisomers. 1-((2-Bromophenyl)sulfonyl)piperidine has a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 46 Ų [1]. While the para isomer (CAS 834-66-2) shares the same molecular formula and molecular weight (304.2 g/mol), the different spatial arrangement of the bromine atom affects the computed dipole moment and solvation properties, with the ortho isomer having a predicted density of 1.5 ± 0.1 g/cm³ and refractive index of 1.595 . The zero hydrogen bond donor count and three hydrogen bond acceptor atoms are conserved across all three regioisomers, but the ortho-bromine's proximity to the sulfonamide creates a distinct electrostatic potential surface that can influence protein binding recognition [2].

Physicochemical Properties
Cross-study comparable
XLogP3 2.6, TPSA 46 Ų; density ~1.5 g/cm³; BP ~406.5 °C
Isomer-specific descriptors for QSAR and computational ADME
Para isomer BP ~396.9 °C; differences attributable to bromine position dipole effect
physicochemical properties drug-likeness LogP TPSA computational ADME

Pricing and Supply Scarcity Reflect Ortho-Isomer Synthesis Complexity vs. Para and Meta Isomers

The ortho-bromo isomer commands a substantial price premium over its para and meta counterparts, reflecting the greater synthetic challenge of installing a sulfonyl group adjacent to a bulky ortho substituent. From comparable vendors: 1-((2-bromophenyl)sulfonyl)piperidine (95% purity) is priced at $114/1g and $359/5g , or $588.90/1g at higher purity (98%) . In contrast, the meta isomer (98%) is priced at approximately $19.90/1g and $67.90/5g , and the para isomer (95%) at £17.00/1g (~$21) and £59.00/5g (~$74) . The ortho isomer thus carries a ~6–30× cost premium on a per-gram basis, reflecting lower synthetic accessibility and niche demand specifically driven by medicinal chemistry programs requiring the ortho-bromine substitution pattern.

Pricing & Supply Context
Source review
Ortho ~$114–589/g vs. meta ~$20/g, para ~$17–21/g
Procurement planning requires lead-time and cost review
Pricing snapshot April 2026; subject to change
procurement cost of goods building block availability isomer comparison

Halogen Bonding Potential of Ortho-Bromine Confers Target Engagement Advantage Not Achievable with Non-Halogenated or Meta/Para Analogs

In a combined theoretical and experimental study of halogen bonding at aminergic GPCRs, Kurczab et al. (2018) demonstrated that a bromine atom positioned to form a halogen bond with threonine residue T5.39 in the 5-HT₇ receptor caused a 35-fold increase in binding affinity compared to the non-halogenated analog [1]. Although this study examined 5-HT₇ rather than 5-HT₆ and used an aryloxyethyl-piperidine scaffold rather than N-arylsulfonyl piperidine, the principle that ortho-positioned bromine can engage in energetically favorable halogen bonding is directly transferable to the 2-bromophenylsulfonyl scaffold. In the same study, the halogen bonding trend across halogens followed the order I > Br > Cl > F, with bromine providing a 27-fold affinity increase over hydrogen in the specific 5-HT₁A context [1]. This suggests that 1-((2-bromophenyl)sulfonyl)piperidine, by virtue of its ortho-bromine, possesses halogen-bond donor capability that the 2-fluoro analog (CAS 613657-02-6) cannot match (fluorine being a poor halogen-bond donor) and that the 2-chloro analog achieves with lower potency.

Halogen Bonding Potential
Class-level inference
Class-level Br effect: 27–35× affinity gain over H at aminergic GPCRs
Directional halogen-bond donor context for structure-based design
Data from aryloxyethyl-piperidine chemotype at 5-HT₇/5-HT₁A; not exact for N-arylsulfonyl piperidines
halogen bonding sigma-hole interaction 5-HT receptor structure-based design

Procurement-Relevant Application Scenarios for 1-((2-Bromophenyl)sulfonyl)piperidine (CAS 951883-98-0)


Synthesis of 5-HT₆ Receptor Antagonist Libraries via Pd-Catalyzed Diversification at the Ortho-Bromine Position

Medicinal chemistry teams developing 5-HT₆ receptor antagonists for cognitive disorders (Alzheimer's disease, schizophrenia) can procure 1-((2-bromophenyl)sulfonyl)piperidine as a late-stage diversification handle. The ortho-bromine enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate focused libraries exploring the P1/P2 pocket interactions, directly leveraging the 2-bromophenylsulfonyl pharmacophore validated in the clinical candidate SUVN-502 (Ki = 2.04 nM at human 5-HT₆R) [1]. This approach bypasses the need to synthesize the sulfonamide linkage de novo for each library member.

Halogen Bonding Probe for GPCR Structural Biology and Biophysical Fragment Screening

Given the demonstrated capacity of bromine to form energetically significant halogen bonds with conserved threonine residues in aminergic GPCRs (27–35-fold affinity enhancement over non-halogenated analogs) [2], 1-((2-bromophenyl)sulfonyl)piperidine can serve as a minimalist halogen-bond donor probe in X-ray crystallography, cryo-EM, or surface plasmon resonance (SPR)-based fragment screening campaigns. Its low molecular weight (304.2 Da) and favorable ligand efficiency metrics (zero H-bond donors, TPSA 46 Ų) [3] make it suitable for fragment-based lead discovery against bromodomain-containing proteins or other halogen-bond-accepting targets.

Ortho-Specific Building Block for Parallel Synthesis of N-Arylsulfonyl Piperidine Compound Collections

For high-throughput chemistry groups generating corporate screening collections, the ortho-bromine substituent provides a unique vector for subsequent derivatization that is orthogonal to chemistries possible with para or meta isomers. While para and meta isomers are commercially available at lower cost ($17–20/g) , their substitution pattern leads to different molecular geometries upon coupling. The ortho isomer's higher procurement cost ($114–589/g) is justified when the synthetic plan requires ortho-specific reactivity or when the target biological profile demands the ortho-bromine pharmacophore geometry demonstrated to be superior in 5-HT₆ SAR campaigns.

Reference Standard for Analytical Method Development and Isomer-Specific Purity Assessment

Analytical chemistry groups requiring authentic reference material to distinguish between positional isomers of bromophenylsulfonyl piperidines by HPLC, GC-MS, or NMR can use 1-((2-bromophenyl)sulfonyl)piperidine as a certified ortho-isomer standard. The compound's distinct chromatographic retention (predicted LogP 2.88 via ACD/LogP; XLogP3 2.6) [3] and unique spectroscopic signatures differentiate it from the para isomer (different InChIKey: AVWJTUSLSQWCFK-UHFFFAOYSA-N vs. QVJWVAUVIDEPPD-UHFFFAOYSA-N) , providing unambiguous confirmation of isomer identity in reaction monitoring and quality control workflows.

Application
Selection Property
Validation Focus
5-HT₆ antagonist library synthesis
Ortho-bromine cross-coupling handle
SAR around validated 2-bromophenylsulfonyl pharmacophore
GPCR halogen-bond probe
Low-MW bromine donor fragment
Fragment-based screening and structural biology endpoint review
Ortho-specific compound collection synthesis
Position-specific reactivity vector
Ortho-isomer geometry vs. para/meta isomer coupling outcomes
Isomer-specific reference standard
Ortho-isomer chromatographic and spectroscopic identity
HPLC/GC-MS/NMR isomer confirmation in QC workflows

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17 linked technical documents
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